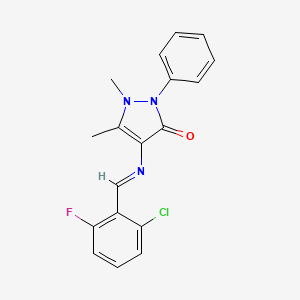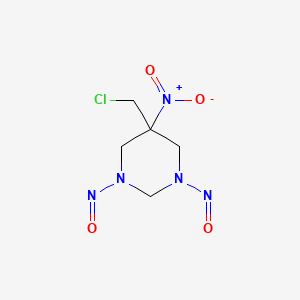![molecular formula C27H19ClN4O5 B15014842 N-[(1Z)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15014842.png)
N-[(1Z)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1Z)-1-{N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step reactions. One common method includes the condensation of 4-chlorophenylfuran-2-carbaldehyde with hydrazinecarboxamide under controlled conditions to form the intermediate hydrazone. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1Z)-1-{N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often employs reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[(1Z)-1-{N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism by which N-[(1Z)-1-{N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- N-isoindoline-1,3-dione derivatives
Uniqueness
N-[(1Z)-1-{N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of a furan ring, a nitrophenyl group, and a benzamide moiety, which imparts distinct chemical and biological properties not commonly found in other similar compounds.
Eigenschaften
Molekularformel |
C27H19ClN4O5 |
|---|---|
Molekulargewicht |
514.9 g/mol |
IUPAC-Name |
N-[(Z)-3-[(2E)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H19ClN4O5/c28-21-10-8-19(9-11-21)25-15-14-23(37-25)17-29-31-27(34)24(30-26(33)20-4-2-1-3-5-20)16-18-6-12-22(13-7-18)32(35)36/h1-17H,(H,30,33)(H,31,34)/b24-16-,29-17+ |
InChI-Schlüssel |
RTAHZMDDKRIJOR-MQOOMQLBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxybenzyl (2E)-2-{4-[(2-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B15014759.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B15014762.png)
![(4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate](/img/structure/B15014769.png)
![6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B15014776.png)

![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide](/img/structure/B15014782.png)
![N-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyano-4-methylbenzenesulfonamide](/img/structure/B15014783.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B15014793.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15014815.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B15014820.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B15014821.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15014833.png)

![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15014851.png)
